3,4,5-Trimethylbenzoyl chloride

Catalog No.
S14626899
CAS No.
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trimethylbenzoyl chloride

Product Name

3,4,5-Trimethylbenzoyl chloride

IUPAC Name

3,4,5-trimethylbenzoyl chloride

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H11ClO/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3

InChI Key

GUXPELMEYCDGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)C(=O)Cl

3,4,5-Trimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO4\text{C}_{10}\text{H}_{11}\text{ClO}_{4} and a molecular weight of approximately 230.645 g/mol. It is classified as a benzoyl chloride derivative, characterized by the presence of three methyl groups at the 3, 4, and 5 positions of the benzene ring. This compound is notable for its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. The compound's structure can be represented as follows:

C10H11ClO4\text{C}_{10}\text{H}_{11}\text{ClO}_{4}

3,4,5-Trimethylbenzoyl chloride participates in various nucleophilic acyl substitution reactions. A significant reaction involves its interaction with amines, such as morpholine, leading to the formation of amides. The general mechanism for this reaction includes:

  • Nucleophilic Attack: The nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride.
  • Leaving Group Removal: The chloride ion is expelled, resulting in a tetrahedral intermediate.
  • Deprotonation: A proton is removed from the nitrogen to yield the final amide product .

This reactivity highlights its utility in synthesizing complex organic molecules.

While specific biological activity data for 3,4,5-trimethylbenzoyl chloride is limited, compounds with similar structural features often exhibit various biological properties. For instance, benzoyl chlorides can possess antimicrobial and antifungal activities due to their ability to modify biological macromolecules. Further studies would be necessary to elucidate any direct biological effects of 3,4,5-trimethylbenzoyl chloride.

The synthesis of 3,4,5-trimethylbenzoyl chloride can be achieved through several methods:

  • From 3,4,5-Trimethoxybenzoic Acid: One common method involves reacting 3,4,5-trimethoxybenzoic acid with bis(trichloromethyl) carbonate in an organic solvent under mild conditions (20-70 °C) using an organic amine catalyst. This process yields high purity and good reaction yields .

    Reaction equation:
    3 4 5 trimethoxybenzoic acid+bis trichloromethyl carbonate3 4 5 trimethylbenzoyl chloride+byproducts\text{3 4 5 trimethoxybenzoic acid}+\text{bis trichloromethyl carbonate}\rightarrow \text{3 4 5 trimethylbenzoyl chloride}+\text{byproducts}
  • Direct Chlorination: Another method may involve chlorination reactions where chlorine gas or thionyl chloride is used to convert appropriate benzoyl precursors into their corresponding acyl chlorides.

3,4,5-Trimethylbenzoyl chloride finds applications primarily in organic synthesis as a reactive intermediate. It is used in:

  • Synthesis of Amides: As demonstrated in reactions with various amines.
  • Pharmaceuticals: It can serve as a building block for drug development.
  • Polymer Chemistry: Involved in modifying polymers for enhanced properties.

Several compounds share structural similarities with 3,4,5-trimethylbenzoyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Benzoyl ChlorideSimple benzene ring with one acyl chloride groupMore reactive due to lack of methyl substituents
3-Methylbenzoyl ChlorideMethyl group at position 3 onlyLess sterically hindered than trimethyl derivative
4-Methylbenzoyl ChlorideMethyl group at position 4 onlySimilar reactivity but different selectivity
2-Methylbenzoyl ChlorideMethyl group at position 2 onlyDistinct regioselectivity in reactions

The uniqueness of 3,4,5-trimethylbenzoyl chloride lies in its tri-substitution pattern on the benzene ring which enhances steric hindrance and potentially alters its reactivity compared to simpler benzoyl chlorides.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

182.0498427 g/mol

Monoisotopic Mass

182.0498427 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

Explore Compound Types